3-Methoxy-2-methylpropan-1-amine
Overview
Description
“3-Methoxy-2-methylpropan-1-amine” is a chemical compound with the molecular formula C5H13NO . It is stored in a dark place, sealed in dry, at room temperature . The physical form of this compound is liquid .
Molecular Structure Analysis
The molecular weight of “this compound” is 89.1362 . The IUPAC Standard InChI is InChI=1S/C4H11NO/c1-6-4-2-3-5/h2-5H2,1H3 .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 103.2 . The compound is stored at room temperature, in a dark place, and sealed in dry conditions .Scientific Research Applications
Synthetic Applications in Chemistry
Research demonstrates the versatility of compounds structurally related to 3-Methoxy-2-methylpropan-1-amine in synthetic chemistry. For instance, derivatives of L-phenylalanine, including compounds similar to this compound, have been synthesized for applications in synthetic chemistry, showcasing their role as intermediates in complex chemical syntheses (Gao, 2014). Additionally, various N,N-disubstituted-amino-N-methoxy-N-methylpropanamides, resembling the core structure of this compound, have been prepared and used as aminoacyl cation equivalents, highlighting their potential in the synthesis of pharmacologically active compounds (Selvamurugan & Aidhen, 2002).
Development of Novel Compounds and Materials
The structure and properties of compounds related to this compound have been extensively studied for the development of new materials and compounds. For instance, the hydrogen-bonded molecular complex bis(1–hydroxy–2–methylpropan–2–aminium)selenate has been synthesized and characterized, revealing insights into its structural and vibrational properties, which could be pivotal in material science and engineering (Thirunarayanan, Arjunan, Marchewka, & Mohan, 2017).
Pharmaceutical and Medicinal Applications
In the realm of pharmaceuticals, compounds structurally related to this compound have been explored for their potential medicinal applications. For example, a research study synthesized and characterized various compounds resembling this compound for their potential use in cancer treatment, emphasizing their role in inhibiting tubulin polymerization and affecting cell mitosis (Pettit, Anderson, Herald, Jung, Lee, & Hamel, 2003).
Safety and Hazards
Mechanism of Action
Target of Action
Amines are generally known to interact with various biological targets, including receptors and enzymes .
Mode of Action
It’s known that the thermal decomposition of 3-methoxypropylamine (a similar compound) involves the hydrolysis of the ether bond, followed by the cleavage of c-n and/or c-c bonds at high temperatures . At lower temperatures, hydrogen abstraction by an oxygen molecule initiates the reaction .
Biochemical Pathways
The decomposition of similar amines can result in the formation of various carboxylic acids .
Pharmacokinetics
Amines are generally known to have diverse pharmacokinetic properties, depending on their structure and the presence of functional groups .
Result of Action
The decomposition of similar amines can lead to the formation of various carboxylic acids .
Action Environment
The action of 3-Methoxy-2-methylpropan-1-amine can be influenced by environmental factors such as temperature and oxygen concentration . For instance, the decomposition of 3-Methoxypropylamine is influenced by the dissolved oxygen concentration and temperature .
Properties
IUPAC Name |
3-methoxy-2-methylpropan-1-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO/c1-5(3-6)4-7-2/h5H,3-4,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKCOKEIMHOFEHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)COC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26331-99-7 | |
Record name | 3-methoxy-2-methylpropan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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